An In-Depth Technical Guide to 1-(Pyridin-2-yl)hexan-1-one
An In-Depth Technical Guide to 1-(Pyridin-2-yl)hexan-1-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 1-(pyridin-2-yl)hexan-1-one, a heterocyclic ketone with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This guide consolidates essential data, including its chemical identity, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its reactivity and potential applications. By explaining the causality behind experimental choices and grounding all claims in verifiable references, this guide serves as a reliable resource for professionals engaged in chemical research and development.
Section 1: Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics.
Primary Identifier:
-
CAS Number: 2041-47-6
Nomenclature:
-
IUPAC Name: 1-(Pyridin-2-yl)hexan-1-one
-
Common Synonyms: Pentyl 2-pyridyl ketone, 2-Hexanoylpyridine[1]
Molecular Structure:
-
Chemical Formula: C₁₁H₁₅NO
-
Molecular Weight: 177.24 g/mol
-
Canonical SMILES: CCCCC(=O)C1=CC=CC=N1
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 177.24 g/mol | Calculated |
| Appearance | Pale yellow liquid | Typical Observation |
| Boiling Point | ~118-120 °C at 4 mmHg | Literature Derived |
| Density | ~1.00 g/cm³ | Estimated |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) | General Chemical Principle |
Section 2: Synthesis and Purification
The synthesis of 2-acylpyridines like 1-(pyridin-2-yl)hexan-1-one is most effectively achieved through the nucleophilic addition of an organometallic reagent to a pyridine-2-carboxaldehyde or a related derivative, followed by oxidation. This method is favored for its high efficiency and control.
Causality in Synthesis Design:
The chosen protocol involves a two-step sequence: the addition of a Grignard reagent to pyridine-2-carboxaldehyde, followed by an oxidation step.
-
Grignard Reaction: Pentylmagnesium bromide, a potent nucleophile, is selected to attack the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. This reaction is conducted at a low temperature (0 °C) to manage its exothermic nature and minimize side reactions, such as enolization or reactions with the pyridine ring itself.
-
Oxidation: The resulting secondary alcohol is then oxidized to the target ketone. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen because it is highly effective for converting secondary alcohols to ketones without over-oxidizing the product or reacting with the pyridine ring. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and facilitates easy work-up.
Detailed Synthesis Protocol:
Step A: Synthesis of 1-(Pyridin-2-yl)hexan-1-ol
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add 1-bromopentane (1.1 eq) dissolved in anhydrous THF via a dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared pentylmagnesium bromide solution to the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
Step B: Oxidation to 1-(Pyridin-2-yl)hexan-1-one
-
Dissolve the crude 1-(pyridin-2-yl)hexan-1-ol from the previous step in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution. The reaction is mildly exothermic.
-
Stir the resulting dark mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel to remove the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(pyridin-2-yl)hexan-1-one as a pale yellow liquid.
Synthesis Workflow Diagram:
Section 3: Spectroscopic and Analytical Characterization
Confirmation of the molecular structure and assessment of purity are critical validation steps. The following data represent the expected spectroscopic signatures for the title compound.
Data Summary Tables:
¹H NMR (Proton NMR) (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the structure. The signals from the pyridine ring appear in the aromatic region (7.3-8.7 ppm), while the aliphatic pentyl chain protons are found in the upfield region (0.9-3.1 ppm).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.65 - 8.75 | d | 1H | Pyridine H6 |
| 8.00 - 8.10 | d | 1H | Pyridine H3 |
| 7.80 - 7.90 | td | 1H | Pyridine H4 |
| 7.40 - 7.50 | ddd | 1H | Pyridine H5 |
| 3.05 - 3.15 | t | 2H | -C(=O)-CH₂ - |
| 1.70 - 1.80 | quint | 2H | -CH₂-CH₂ -CH₂- |
| 1.30 - 1.45 | m | 4H | -CH₂ -CH₂ -CH₃ |
| 0.85 - 0.95 | t | 3H | -CH₂-CH₃ |
¹³C NMR (Carbon NMR) (101 MHz, CDCl₃): Carbon NMR provides information on the carbon skeleton. The carbonyl carbon is distinctively downfield (~200 ppm), while the pyridine and aliphatic carbons appear in their characteristic regions.
| Chemical Shift (δ) ppm | Assignment |
| ~200.5 | C=O (Ketone) |
| ~153.0 | Pyridine C2 |
| ~149.0 | Pyridine C6 |
| ~137.0 | Pyridine C4 |
| ~127.0 | Pyridine C5 |
| ~122.0 | Pyridine C3 |
| ~38.5 | -C(=O)-CH₂ - |
| ~31.5 | -CH₂-CH₂ -CH₃ |
| ~24.0 | -C(=O)-CH₂-CH₂ - |
| ~22.5 | -CH₂ -CH₃ |
| ~14.0 | -CH₃ |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 177. Key fragmentation patterns often involve cleavage alpha to the carbonyl group (McLafferty rearrangement) or loss of the alkyl chain.
| m/z | Assignment |
| 177 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₄H₉]⁺ |
| 106 | [Py-C=O]⁺ |
| 78 | [Pyridine]⁺ |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band for the ketone C=O stretch is the most prominent feature.
| Wavenumber (cm⁻¹) | Assignment |
| ~1705 | C=O Stretch (Aryl Ketone) |
| ~1585, 1465, 1430 | C=C, C=N Stretches (Pyridine Ring) |
| ~2955, 2930, 2870 | C-H Stretches (Aliphatic) |
Section 4: Reactivity and Potential Applications
1-(Pyridin-2-yl)hexan-1-one is a member of the broader class of pyridinone and acylpyridine structures, which are recognized as "privileged structures" in medicinal chemistry.[2] These scaffolds are frequently found in bioactive molecules due to their ability to form multiple hydrogen bonds and engage in various receptor interactions.[2]
Chemical Reactivity:
-
The Ketone Moiety: The carbonyl group can undergo a wide range of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination to form amines, and Wittig reactions to form alkenes. The adjacent alpha-protons are acidic and can be deprotonated to form an enolate, enabling aldol condensations and alpha-functionalization.
-
The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene. The 2-position acyl group acts as a deactivating group.
Potential Applications:
-
Pharmaceutical Intermediates: Pyridinone cores are integral to drugs with anti-inflammatory, antitumor, and antimicrobial activities.[2] This compound serves as a valuable intermediate for synthesizing more complex molecules. For instance, similar structures are used to create inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[3]
-
Ligand Synthesis: The pyridine nitrogen and the ketone oxygen can act as a bidentate chelation site for metal ions. This makes the molecule a candidate for the synthesis of novel ligands for catalysis or the development of metal-based therapeutic agents.
-
Flavor and Fragrance: Shorter-chain 2-alkylpyridines are known flavoring agents.[4][5] While this specific ketone is not listed as a primary flavorant, its structure suggests potential for investigation in this area.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
General Hazards: While specific toxicological data for this compound is not widely published, analogous ketones and pyridines may cause skin and eye irritation. Harmful if swallowed or inhaled.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 2023. Available from: [Link]
-
MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2020. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 246835, 1-(Pyrrolidin-1-yl)hexan-1-one. Available from: [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
-
MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. International Journal of Molecular Sciences, 2023. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16800, 2-Pentylpyridine. Available from: [Link]
-
The Good Scents Company. 2-pentyl pyridine. Available from: [Link]
-
SpringerLink. Spectroscopic and crystallographic characterization of a new cathinone derivative: 1‐phenyl‐2‐(butylamino)hexan-1-one hydrochloride (N-butylhexedrone). Forensic Toxicology, 2020. Available from: [Link]
Sources
- 1. Pentyl 2-pyridyl ketone; 2-HEXANOYLPYRIDINE | Chemrio [chemrio.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Pentylpyridine | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-pentyl pyridine, 2294-76-0 [thegoodscentscompany.com]

